N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of benzyl-substituted pyrrole carboxamides. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the nitrogen atom of a pyrrole ring, with a carboxamide functional group at the 2-position of the pyrrole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It’s known that the compound undergoes intermolecular cyclization . This process could potentially lead to interactions with its targets, causing changes in their function or structure .
Biochemical Pathways
The compound’s synthesis involves reactions of s-alkylation and aminomethylation , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could have favorable pharmacokinetic properties .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 3-chloro-4-methoxybenzylamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For large-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The industrial production methods aim to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro group in the benzyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or alcohols depending on the extent of reduction.
Substitution: Substituted benzyl derivatives with various functional groups
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-N-propylamine
- (3-chloro-4-methoxybenzyl)(3-nitrophenyl)amine
- 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .
Uniqueness
N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide is unique due to its specific structural features, such as the combination of a pyrrole ring with a 3-chloro-4-methoxybenzyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-12-5-4-9(7-10(12)14)8-16-13(17)11-3-2-6-15-11/h2-7,15H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKSPJTKVFATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818962 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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